

4-Fluoro-6-Azaindole-3-Carbonitrile: Sourcing & Validation Guide

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Compound of Interest

Compound Name: 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Cat. No.: B8230291

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Executive Summary & Structural Criticality

Compound Identity: **4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile** Target Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Critical Warning: There is a high risk of vendor error between the 6-azaindole (rare) and 7-azaindole (common) isomers. Most "in-stock" alerts for "4-fluoro-azaindole" refer to the [2,3-b] (7-aza) isomer.

Isomer Distinction (The "Trap")

Before contacting suppliers, you must define the specific isomer geometry. The nitrogen position in the pyridine ring dictates reactivity and biological binding mode.

Feature	6-Azaindole (Target)	7-Azaindole (Common Decoy)
IUPAC	1H-pyrrolo[2,3-c]pyridine	1H-pyrrolo[2,3-b]pyridine
Pyridine N Position	Position 6 (meta to bridgehead)	Position 7 (ortho to bridgehead)
Electronic Profile	Less stable, prone to N-oxidation	More stable, mimics purine
Commercial Status	Custom Synthesis / Lead Time	In-Stock (Commodity)

Supplier Landscape & Sourcing Strategy

Unlike commodity reagents, this compound is rarely held in global catalog stock. It is typically a "Make-on-Demand" item. The following assessment categorizes suppliers based on their capability to synthesize this specific scaffold rather than generic stock claims.

Tier 1: Custom Synthesis Specialists (Recommended)

Use these vendors for >98% purity guarantees and verified structural data.

Supplier	Capability Rating	Notes on "Performance"
Enamine	★★★★★	Strongest track record with rare azaindole libraries. Likely has the building blocks (4-fluoro-6-azaindole core) to synthesize the nitrile derivative rapidly.
WuXi AppTec	★★★★★	Best for scale-up (>10g). Their FTE model allows for optimization of the cyanation step to minimize hydrolysis impurities.
Pharmablock	★★★★☆	Specializes in novel building blocks. ^[1] Excellent documentation (CoA usually includes 2D-NMR for isomer confirmation).

Tier 2: Catalog Aggregators (Proceed with Caution)

Vendors like BioFount, ChemScene, or BLDpharm may list the CAS, but often act as brokers. If ordering here, you MUST demand a batch-specific CoA before payment.

- Risk: Receiving the 7-azaindole isomer or the 4-chloro analog (a common precursor impurity).
- Requirement: Stipulate "1H-15N HMBC confirmation of regiochemistry" in your purchase order.

Technical Validation: The "Incoming Goods" Protocol

As a Senior Application Scientist, I recommend treating any shipment of this compound as "suspect" until validated. The synthesis of 4-substituted-6-azaindoles is chemically challenging, often leading to specific impurities.

Critical Quality Attributes (CQAs)

- Regiochemistry: Confirming [2,3-c] vs [2,3-b] core.
- Halogen Exchange: Ensuring the Fluorine is not substituted by Chlorine (if POCl₃ was used in precursors).
- Nitrile Hydrolysis: Presence of amide/acid byproducts (signal at ~170 ppm in ¹³C NMR).

Validation Workflow (Step-by-Step)

Step 1: ¹⁹F-NMR (Quick Screen)

- Protocol: Dissolve 5 mg in DMSO-d₆. Run a non-decoupled ¹⁹F scan.
- Pass Criteria: Sharp singlet (or doublet if H-coupling is resolved) at -120 to -130 ppm (typical for fluoropyridines).
- Fail Criteria: Multiple peaks indicate regioisomers (e.g., 5-fluoro impurity).

Step 2: ¹H-¹⁵N HMBC (The Gold Standard)

- Why: Proton NMR alone is often insufficient to distinguish 6-aza from 7-aza due to overlapping coupling constants.
- Protocol:
 - Prepare a concentrated sample (20 mg in 0.6 mL DMSO-d₆).
 - Run a gradient-selected ¹H-¹⁵N HMBC experiment optimized for long-range coupling (J = 8 Hz).
- Analysis:
 - 6-Azaindole: The bridgehead proton (H₂) will show a correlation to the pyrrole nitrogen (N₁) AND a weak long-range correlation to the pyridine nitrogen (N₆) if the path allows. Crucially, the pyridine protons will correlate to a nitrogen at a chemical shift distinct from the 7-aza position.

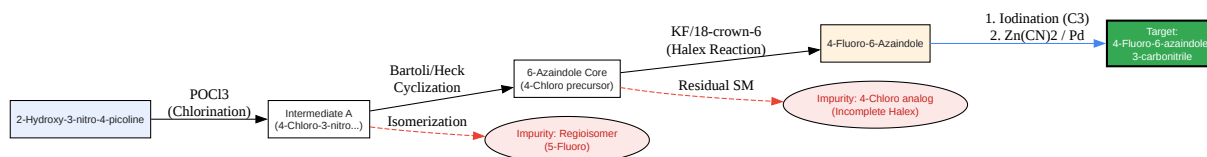
- 7-Azaindole: The proton at position 6 (adjacent to N7) shows a very strong 2-bond coupling to N7.

Step 3: LC-MS for Halogen Purity

- Protocol: Use a C18 column with Formic Acid modifier.
- Look for:
 - Target Mass: $[M+H]^+ = 160.1$ (approx).
 - Impurity: +16 mass units (Chlorine analog, $[M+H]^+ \sim 176/178$ ratio 3:1). This is a common artifact if the 4-fluoro group was installed via Halex reaction from a 4-chloro precursor.

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps you predict impurities. The route below, adapted from BMS HIV attachment inhibitor research [1], highlights where quality issues arise.



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Figure 1: Likely synthetic route. The "Halex" step (Chlorine to Fluorine exchange) is the most common source of failure, leading to mixtures of Cl/F analogs.

References

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Sources

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